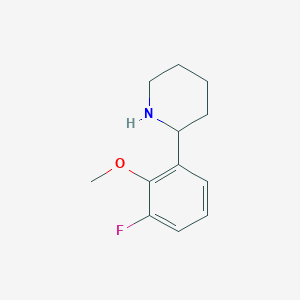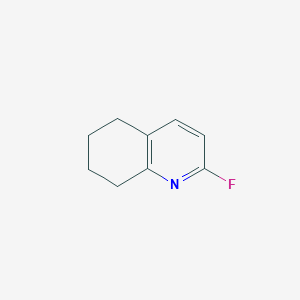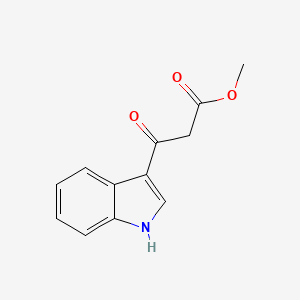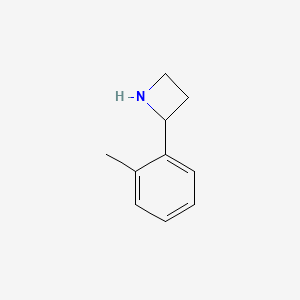
(S)-1-(Thiazol-2-YL)ethan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the ethanamine group. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The ethanamine group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(1S)-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1S)-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A basic scaffold found in many natural and synthetic compounds.
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Tiazofurin: An anticancer agent containing a thiazole moiety.
Uniqueness
(1S)-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the ethanamine group, which can impart distinct biological and chemical properties compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C5H10Cl2N2S |
|---|---|
Peso molecular |
201.12 g/mol |
Nombre IUPAC |
(1S)-1-(1,3-thiazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H8N2S.2ClH/c1-4(6)5-7-2-3-8-5;;/h2-4H,6H2,1H3;2*1H/t4-;;/m0../s1 |
Clave InChI |
UNYQILZWYRHSSA-FHNDMYTFSA-N |
SMILES isomérico |
C[C@@H](C1=NC=CS1)N.Cl.Cl |
SMILES canónico |
CC(C1=NC=CS1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylicaciddihydrochloride](/img/structure/B13526258.png)

![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B13526275.png)
![benzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate](/img/structure/B13526276.png)



![(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13526303.png)





